molecular formula C11H8BrNO3 B1409651 Ethyl 5-bromo-2-cyano-4-formylbenzoate CAS No. 1805104-60-2

Ethyl 5-bromo-2-cyano-4-formylbenzoate

Cat. No.: B1409651
CAS No.: 1805104-60-2
M. Wt: 282.09 g/mol
InChI Key: JSQVPVAONGUBJU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-cyano-4-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4-formylbenzoate using bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Products include primary amines and alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-cyano-5-formylbenzoate
  • Ethyl 2-bromo-5-cyano-4-formylbenzoate
  • Ethyl 5-bromo-4-cyano-2-formylbenzoate

Uniqueness

Ethyl 5-bromo-2-cyano-4-formylbenzoate is unique due to its specific substitution pattern on the benzoate ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-10(12)8(6-14)3-7(9)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQVPVAONGUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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